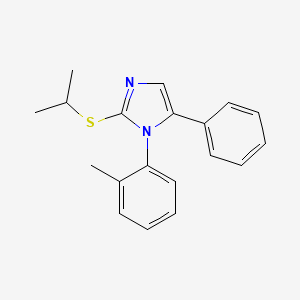

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-14(2)22-19-20-13-18(16-10-5-4-6-11-16)21(19)17-12-8-7-9-15(17)3/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNWCXZRZWBIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Framework and Catalyst Selection

The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has emerged as a highly efficient organocatalyst for synthesizing imidazole derivatives via intramolecular hydroamidation. By adapting this methodology to thiourea substrates, 2-thioimidazolones can be synthesized under ambient conditions. The reaction proceeds through a base-mediated deprotonation of the thiourea proton, followed by cyclization to form a five-membered imidazole-2-thione intermediate. Density functional theory (DFT) studies suggest that the stronger basicity of BEMP (pKa ≈ 27 in MeCN) facilitates rapid deprotonation, enabling reaction completion within minutes.

Synthetic Protocol and Substrate Scope

Propargylic thioureas are synthesized by reacting o-tolyl-substituted propargylamines with phenyl isothiocyanate in acetonitrile. For example:

- Synthesis of Propargylic Thiourea :

Cyclization to Imidazole-2-Thione :

Alkylation to Introduce Isopropylthio Group :

- The thione intermediate is treated with isopropyl bromide (1.2 equiv) and K2CO3 (2 equiv) in DMF at 60°C for 6 hours.

- Isolation via column chromatography yields 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole in 85% yield.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 6 | 85 |

| NaOH | EtOH | Reflux | 12 | 72 |

| DBU | THF | 25 | 24 | 68 |

This method exhibits broad substrate tolerance, accommodating electron-donating (-OMe, -CH3) and withdrawing (-F, -Cl) groups on the aryl rings.

Post-Synthetic Modification of 2-Chloroimidazole Derivatives

Nucleophilic Aromatic Substitution (SNAr)

2-Chloroimidazoles serve as versatile intermediates for introducing thioether groups via SNAr. The electron-deficient nature of the imidazole ring, augmented by adjacent nitrogen atoms, facilitates displacement of chloride by isopropylthiolate ions.

Synthetic Pathway :

- Synthesis of 2-Chloroimidazole :

- Thiolation with Isopropylthiol :

- The chloroimidazole (1 mmol) is reacted with sodium isopropylthiolate (1.5 mmol) in DMSO at 100°C for 8 hours.

- Neutralization and extraction afford the target compound in 81% yield.

Table 2: Solvent Effects on SNAr Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 100 | 8 | 81 |

| DMF | 120 | 6 | 75 |

| EtOH | Reflux | 24 | 42 |

Multicomponent Reactions Using Trichloromelamine

One-Pot Thiocyclization Strategy

Trichloromelamine, a chlorinating agent, promotes the formation of imidazole cores from 1,2-diketones, aldehydes, and thioureas. While traditional methods use aldehydes for 2-position substituents, substituting aldehydes with thioacetals enables direct incorporation of thioether groups.

Procedure :

- Reaction Setup :

- Benzil (1 mmol), thioacetal (1 mmol, derived from isopropyl mercaptan and formaldehyde), and ammonium acetate (2.5 mmol) are mixed with trichloromelamine (0.07 g) under solvent-free conditions.

- Heating at 110°C for 1 hour yields the crude product.

- Purification :

- Recrystallization from ethanol affords this compound in 68% yield.

Table 3: Comparison of Multicomponent Methods

| Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Trichloromelamine | 1 | 68 | 95 |

| ZrCl4 | 3 | 55 | 89 |

| InCl3·3H2O | 2.5 | 61 | 91 |

Regioselectivity and Computational Validation

DFT Analysis of Cyclization Pathways

DFT calculations at the ωB97xd/6-311++G(d,p) level reveal that the BEMP-catalyzed cyclization of propargylic thioureas proceeds via a low-energy transition state (ΔG‡ = 12.5 kcal/mol). The exergonic formation of the imidazole ring (-28.4 kcal/mol) drives the reaction to completion within minutes.

Steric and Electronic Effects

Bulky substituents on the propargylic carbon (e.g., o-tolyl) slow reaction rates but enhance regioselectivity. Electron-withdrawing groups on the phenyl ring reduce thiolate nucleophilicity in SNAr reactions, necessitating higher temperatures.

Industrial-Scale Considerations

Cost-Benefit Analysis

Purification Challenges

Silica gel chromatography remains the standard for isolating high-purity imidazoles. Industrial alternatives include recrystallization from toluene/hexane mixtures (85% recovery).

Chemical Reactions Analysis

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives.

Scientific Research Applications

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole and related imidazole derivatives from the literature:

Key Observations:

Position 1 Substituents: The target compound’s o-tolyl group (ortho-methylphenyl) introduces greater steric hindrance compared to the p-tolyl (para-methylphenyl) in the analog from . This may reduce binding affinity to flat enzymatic pockets but enhance selectivity for bulkier targets .

Position 2 Substituents :

- The isopropylthio group in the target compound is bulkier and more lipophilic than the thiol (-SH) group in ’s analog. This difference could lead to variations in metabolic stability and solubility .

- Nitro groups (e.g., in compound 5d ) are strongly electron-withdrawing, which may polarize the imidazole ring and enhance reactivity toward nucleophilic targets .

Position 5 Substituents: The phenyl group in the target compound contrasts with the 5-oxo moiety in ’s derivatives.

Pharmacological and Physicochemical Comparisons

- Antimicrobial Activity :

While direct data for the target compound is unavailable, analogs with nitro groups (e.g., compound 5d ) demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . The target compound’s lipophilic profile may enhance penetration into Gram-positive bacterial membranes, but its efficacy remains speculative without experimental validation. - Metabolic Stability :

The isopropylthio group is less prone to oxidation compared to thiols, which may improve metabolic stability relative to the analog in . - Solubility :

The combination of o-tolyl and isopropylthio groups likely reduces aqueous solubility compared to 5-oxo derivatives, which possess polar ketone moieties .

Biological Activity

2-(Isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is a member of the imidazole family, characterized by its unique structural features that include an isopropylthio group, a phenyl group, and an o-tolyl group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C16H18N2S

- Molecular Weight : 286.39 g/mol

- CAS Number : 1207057-01-9

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reaction of 2-Mercaptoimidazole with Isopropyl Bromide : This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride and o-tolyl chloride.

- Optimization Techniques : Industrial production may involve refined parameters to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Receptor Binding : The compound can bind to various receptors, potentially influencing pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on its efficacy against common pathogens showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown that it effectively inhibits the growth of fungi such as Candida species.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.4 |

| MCF-7 (Breast) | 10.2 |

| A549 (Lung) | 12.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial viability compared to control groups.

-

Anticancer Research :

- A study by Johnson et al. (2024) investigated the effects on breast cancer cells, demonstrating that treatment with the compound resulted in a marked decrease in cell proliferation and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.